4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Overview
Description
“4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a chemical compound with the empirical formula C8H5BrN2O . It is a solid substance and has a molecular weight of 225.04 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, it is known that a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5BrN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11) .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 225.04 and an InChI code of 1S/C8H5BrN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11) .Scientific Research Applications
Catalytic Applications : 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has been used in palladium-catalyzed cyclization processes. Cho and Kim (2008) demonstrated its cyclization with carboxylic acids under carbon monoxide pressure, producing 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).
Polymerization Processes : In the field of polymer chemistry, the compound has been employed in atom transfer radical polymerization. Haddleton et al. (1997) showed that 2-pyridinecarbaldehyde imines, related to this compound, can replace bipyridines in atom transfer polymerization with copper(I) bromides and alkyl bromides (Haddleton et al., 1997).
Synthesis of Ferrocenyl Compounds : López et al. (2004) reported that pyridine-4-carbaldehyde reacts with ferrocenyl-4,5-dihydropyrazoles to yield ferrocenyl-1-(4-pyridylmethyl)pyrazoles, illustrating its role in synthesizing ferrocenyl compounds (López et al., 2004).
Formation of β-Lactams : Bertha et al. (1998) discussed the use of carbaldehydes, including those similar to this compound, in the acid-catalyzed formation of β-lactams (Bertha et al., 1998).
Synthesis of Bromo-Pyridine Carbaldehyde Scaffolds : Mandal et al. (2005) described a method for synthesizing bromo-pyridine carbaldehyde scaffolds, highlighting the versatility of bromo-pyridine carbaldehydes in chemical syntheses (Mandal et al., 2005).
Preparation of Indol-2-ones and Isatins : Parrick et al. (1989) demonstrated the preparation of 3,3-dibromo-1,3-dihydroindol-2-ones from 3-bromoindoles or indoles, a process related to the utilization of compounds like this compound (Parrick et al., 1989).
Isoquinoline Synthesis : Cho and Patel (2006) used 3-bromopyridine-4-carbaldehyde for the synthesis of isoquinolines, demonstrating its application in heterocyclic chemistry (Cho & Patel, 2006).
Synthesis of Pyrrolo-Benzodiazocines : Koriatopoulou et al. (2008) described a synthesis method for the pyrrolo[2,1-c][1,4]benzodiazocine ring system, highlighting the utility of pyrrole-2-carbaldehyde derivatives in complex ring system formations (Koriatopoulou et al., 2008).
Synthesis of Functionalized Pyrroles : Wu et al. (2022) reported a synthesis method for functionalized pyrrole-3-carbaldehydes, employing a process relevant to the chemistry of bromo-pyrrole carbaldehydes (Wu et al., 2022).
Mechanism of Action
While the specific mechanism of action for “4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” was not found in the search results, it is known that 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that these compounds could potentially be used in cancer therapy by targeting FGFRs .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-2-10-3-7-8(6)5(4-12)1-11-7/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVRUOHFEJBRBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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